molecular formula C11H15NO B12892977 Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B12892977
M. Wt: 177.24 g/mol
InChI Key: RBCNCWKJVVSJAY-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound belonging to the class of tetrahydroquinolines.

Scientific Research Applications

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a tetrahydroquinoline derivative with potential applications in diverse scientific fields . Research has explored its synthesis, stereochemistry, and biological activities, revealing its role as an intermediate in synthesizing various compounds with antibacterial, antiparasitic, and antiproliferative properties .

Synthesis and Stereochemistry

The synthesis of this compound involves reacting p-toluidine with acetaldehyde in the presence of hydrochloric acid, yielding a mixture of cis and trans isomers .

Configurational and conformational assignments have been determined through NMR spectroscopic measurements and single-crystal X-ray crystallographic analyses . The stereochemistry of derivatives, including N-benzoyl and N,O-dibenzoyl compounds, has been elucidated to understand the spatial arrangement of atoms and groups within the molecule .

Tetrahydroquinoline derivatives exhibit a range of biological activities, making them valuable in pharmaceutical and agricultural applications .

  • Antimicrobial Activity: Research indicates that certain tetrahydroquinoline derivatives exhibit bacteriostatic activity against Citrobacter freundii, Haemophilus influenzae, and S. pneumoniae isolates, as well as antileishmanial activity against Leishmania major promastigotes .
  • Antiproliferative Activity: Some derivatives have demonstrated significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines, suggesting potential applications in cancer research .
  • Pharmaceutical Applications: Tetrahydroquinolines are used as active components in various types of dyes and have applications as pesticides, antioxidants, and corrosion inhibitors .

Derivatives and Analogues

The compound serves as a building block for synthesizing novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, which have shown anti-oxidation and anti-inflammatory properties . Additionally, it is used in synthesizing [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, some of which exhibit anti-proliferative effects on melanoma and other cancer cell lines .

Microbiological Transformations

Microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines with fungi like Aspergillus niger and Cunninghamella elegans yield products such as cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol . These transformations are essential in creating diverse chemical structures with potential biological activities .

Biological Activity

Trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (THQ) is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{15}N and a molecular weight of approximately 175.25 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused six-membered nitrogen-containing ring and a five-membered ring. The presence of hydroxyl (-OH) and dimethyl groups enhances its reactivity and biological activity.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
  • Analgesic Effects : Related tetrahydroquinoline derivatives have been noted for their analgesic properties, suggesting similar potential for THQ .
  • Antimicrobial Activity : Studies indicate that THQ may possess antimicrobial properties against various pathogens .
  • Cytotoxicity : Research has demonstrated that THQ can exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Typically involves the reaction between p-toluidine and acetaldehyde in the presence of an acid catalyst .
  • Microbial Transformations : The compound can also be synthesized via microbial transformations using fungi such as Aspergillus niger and Cunninghamella elegans, which yield various derivatives through biotransformation processes .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of THQ using DPPH radical scavenging assays. Results indicated that THQ exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of many known antioxidants.

Case Study 2: Cytotoxic Effects

In vitro studies on human cancer cell lines demonstrated that THQ induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to cell death. This suggests its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrroleContains a five-membered nitrogen ringExhibits different reactivity due to the pyrrole structure
1-AminoisoquinolineFused bicyclic structure with an amino groupKnown for its role in various biological systems
4-HydroxyquinolineHydroxylated derivative of quinolineDisplays distinct biological activities
3-MethylquinolineMethylated quinoline derivativeUsed as a precursor in various synthetic pathways

This compound is unique due to its specific arrangement of substituents which influence its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,4R)-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C11H15NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-5,8,11-13H,6H2,1-2H3/t8-,11-/m1/s1

InChI Key

RBCNCWKJVVSJAY-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C(N1)C=CC(=C2)C)O

Canonical SMILES

CC1CC(C2=C(N1)C=CC(=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.